Carfentanil-13C6

Description

Historical Development and Significance in Analytical Science

The synthesis of carfentanil in 1974 by Paul Janssen and colleagues at Janssen Pharmaceutica marked a milestone in opioid pharmacology, initially intended for veterinary anesthesia in large mammals. However, the compound’s extreme potency—approximately 10,000 times that of morphine—soon necessitated specialized analytical tools to detect its presence in forensic and clinical samples. By the early 2000s, the emergence of carfentanil as an illicit adulterant in heroin supplies highlighted the limitations of conventional mass spectrometry methods, which struggled to differentiate carfentanil from matrix interferences in biological samples.

The introduction of Carfentanil-13C6 emerged as a solution to these challenges. Stable isotope-labeled internal standards, such as this compound, revolutionized quantitative analysis by providing chromatographic co-elution with the target analyte while enabling distinct mass spectral signatures. This innovation minimized ion suppression and enhanced measurement accuracy in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows. The shift from radiolabeled isotopes to carbon-13 labeling further aligned with safety and practicality demands, eliminating radiation hazards while maintaining isotopic stability.

The scientific community’s reliance on this compound intensified following its association with overdose outbreaks in North America and Europe, where its detection in postmortem samples became a public health priority. By 2023, commercial availability of this compound as a CRM solidified its role in standardizing forensic workflows, ensuring compliance with international quality assurance protocols.

Role as a Certified Reference Material in Modern Toxicology

This compound is classified as a CRM, a designation requiring rigorous validation under guidelines such as ISO 17034 and ISO/IEC 17025. These standards ensure traceability, homogeneity, and stability—attributes critical for forensic and research applications. As an internal standard, this compound is spiked into analytical samples prior to extraction, compensating for variability in sample preparation and instrument response.

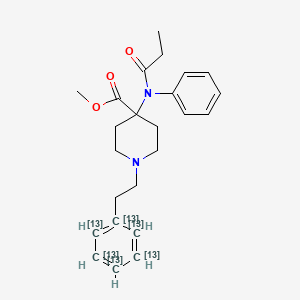

The compound’s molecular structure (C18[13C]6H30N2O3) incorporates six carbon-13 atoms at specific positions, shifting its mass-to-charge ratio (m/z) by +6 atomic mass units compared to unlabeled carfentanil. This mass difference allows unambiguous discrimination in high-resolution mass spectrometry, even in samples containing structurally related opioids like fentanyl analogs. For example, in LC-MS/MS assays, transitions such as m/z 395 → 335 (this compound) and m/z 389 → 329 (native carfentanil) enable concurrent quantification without cross-talk.

Forensic laboratories employ this compound to validate method accuracy across diverse matrices, including blood, urine, and hair. A 2017 study demonstrated its utility in quantifying carfentanil in postmortem blood samples with a limit of detection (LOD) of 0.1 ng/mL, surpassing traditional immunoassays in sensitivity. Furthermore, its use extends to harm reduction research, where it facilitates the analysis of street heroin compositions and the identification of geographically localized opioid mixtures.

Regulatory Frameworks and International Classification

This compound operates within a complex regulatory landscape shaped by its parent compound’s dual status as a veterinary tool and public health threat. In the United States, the Drug Enforcement Administration (DEA) classifies carfentanil as a Schedule II controlled substance under the Controlled Substances Act, reflecting its high abuse potential and accepted medical use in animal sedation. However, this compound benefits from a regulatory exemption when distributed as a DEA-exempt preparation, provided it is used exclusively for research or forensic purposes.

The World Health Organization (WHO) reinforced global controls in 2017 by recommending carfentanil’s inclusion in Schedules I and IV of the United Nations Single Convention on Narcotic Drugs. Schedule IV imposes the strictest regulations, permitting production and distribution solely under license for veterinary or research applications. This classification acknowledges carfentanil’s potential misuse as a chemical weapon and its role in opioid overdose epidemics, while preserving access for legitimate analytical uses.

Jurisdictional variations exist in CRM handling. For instance, the European Medicines Agency mandates that this compound shipments include certificates of analysis detailing isotopic enrichment and purity. Conversely, countries adhering to the Chemical Weapons Convention monitor carfentanil supplies due to its potential diversion for non-state actor use. These frameworks collectively ensure that this compound remains accessible to accredited laboratories while mitigating public health risks.

Properties

Molecular Formula |

C24H30N2O3 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

methyl 1-[2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate |

InChI |

InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i4+1,6+1,7+1,10+1,11+1,20+1 |

InChI Key |

YDSDEBIZUNNPOB-ZFECAAFISA-N |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)C(=O)OC |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

This compound is synthesized through modifications of the classical fentanyl scaffold, with isotopic labeling introduced at the phenethyl side chain. The general pathway involves:

-

Piperidine Ring Functionalization : Formation of the 4-anilidopiperidine core.

-

Phenethyl Side Chain Introduction : Alkylation with a 13C6-labeled phenethyl group.

-

Esterification : Addition of the methyl carbomethoxy group at the 4-position of the piperidine ring.

The synthetic route outlined by Van Daele et al. (1976) for unlabeled carfentanil serves as the foundational protocol, adapted to incorporate 13C-enriched reagents at specific stages.

Preparation of 1-Benzyl-4-piperidone Intermediate

The synthesis begins with 1-benzyl-4-piperidone, which undergoes imine formation with aniline under acidic conditions. Subsequent hydrocyanation with potassium cyanide yields the aminonitrile intermediate. Partial hydrolysis of the nitrile group produces a ketone, which is propionylated to form the 4-propanoylanilino intermediate.

Key Reaction Conditions :

Introduction of 13C6-Labeled Phenethyl Group

The phenethyl side chain is introduced via N-alkylation using 2-phenylethyl chloride enriched with 13C6 at the ethyl moiety. This step ensures uniform isotopic labeling across all six carbons of the phenethyl group.

Reaction Scheme :

Optimization :

Esterification for Carbomethoxy Group

The 4-position of the piperidine ring is esterified using methyl chloroformate to introduce the carbomethoxy group. This step is performed under anhydrous conditions to prevent hydrolysis.

Critical Parameters :

Purification and Salt Formation

The free base is converted to salts (e.g., oxalate, citrate) to enhance stability and solubility.

Oxalate Salt Preparation :

-

Dissolve this compound free base in isopropanol.

-

Add oxalic acid dihydrate (molar ratio 1:1).

Analytical Data :

Analytical Characterization

Mass Spectrometric Confirmation

This compound exhibits a molecular ion peak at m/z 401.2535 ([M+H]), with a 6-Da shift compared to unlabeled carfentanil (m/z 395.233). Key fragments include:

HRMS Data :

Nuclear Magnetic Resonance (NMR)

NMR (CDCl) :

NMR :

Preparation of Stock Solutions

Molarity Calculations

Stock Solution Preparation Table :

| Mass (mg) | Volume (mL) | Concentration (mM) |

|---|---|---|

| 1.0 | 2.4969 | 1.0 |

| 5.0 | 12.4844 | 5.0 |

| 10.0 | 24.9688 | 10.0 |

Dilution Formula :

Example: To prepare 5 mL of 1 µM solution from 10 mM stock:

Applications in Analytical Chemistry

LC-MS/MS Quantitation

This compound is used as an internal standard to correct for matrix effects and ionization variability. Example parameters:

-

Column : C18 (2.1 × 50 mm, 1.7 µm)

-

Mobile Phase :

Chromatographic Performance :

Cross-Validation with Unlabeled Analogs

Co-elution studies confirm identical retention times for carfentanil and its 13C6 analog, ensuring accurate quantification.

Challenges and Optimization

Isotopic Purity

Chemical Reactions Analysis

Table 1: Key Synthetic Intermediates and Yields

| Intermediate | Reaction Step | Yield (%) | Reference |

|---|---|---|---|

| 6 | Esterification of precursor | 47 | |

| 3 | Nucleophilic linkage with 5 | 85 | |

| 2 | Hydrogenation of benzyl group | 85 |

The labeled cyclohexenyl group ([13C6]C6H5) is introduced early in the synthesis to ensure isotopic integrity during subsequent steps .

Fragmentation Behavior in Mass Spectrometry

This compound exhibits distinct fragmentation patterns under electrospray ionization (ESI) and collision-induced dissociation (CID):

-

Primary Fragments : Loss of methanol (CH3OH, 32 Da) generates a product ion at m/z 363.220 .

-

Secondary Fragments : Cleavage of the piperidine ring produces ions at m/z 335.196 (loss of C3H6O) and m/z 113.000 (protonated aniline derivative) .

Table 2: Major MS/MS Fragments (Positive Ion Mode)

| Precursor (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (V) |

|---|---|---|---|

| 395.233 | 335.196 | C3H6O (60 Da) | 18 |

| 395.233 | 113.000 | C22H25N2O2 (282 Da) | 33 |

These patterns are critical for distinguishing this compound from its non-labeled counterpart in multiplex LC-MS/MS assays .

Stability and Storage

-

Thermal Stability : Degrades at temperatures >50°C, requiring storage at -20°C in anhydrous methanol .

-

Solubility : Optimized in methanol (100 µg/mL) but precipitates in aqueous buffers without co-solvents .

-

Light Sensitivity : Prolonged UV exposure causes ester bond hydrolysis, necessitating amber vial storage .

Table 3: Stability Parameters

| Parameter | Condition | Half-Life |

|---|---|---|

| Aqueous Solution (pH 7) | 25°C | <24 hours |

| Methanol (-20°C) | Sealed vial, inert atmosphere | 6 months |

Table 4: Cross-Reactivity in Immunoassays

| Compound | Test Strip Brand | Threshold (ng/mL) |

|---|---|---|

| This compound | Brand A | 4,000 |

| This compound | Brand B | 10,000 |

Metabolic Considerations

Although primarily used as a reference standard, this compound undergoes biphasic metabolism in hepatic microsomes:

This compound’s chemical behavior is defined by its synthetic route, isotopic stability, and predictable fragmentation. Its role in forensic toxicology hinges on these properties, enabling precise quantification even in complex biological matrices.

Scientific Research Applications

Research Applications

Carfentanil-13C6 is utilized extensively in research due to its unique properties as a stable isotopic variant of carfentanil. The following sections outline its applications in different research domains.

Pharmacokinetics and Pharmacodynamics

This compound is significant in pharmacokinetic studies, where it helps in understanding the metabolism and elimination pathways of carfentanil. For instance, pharmacokinetic modeling has shown that carfentanil has a half-life of approximately 5.7 hours, with its metabolite norcarfentanil having a longer half-life of about 11.8 hours . Such studies are crucial for determining dosing regimens and understanding the drug's effects on different biological systems.

Toxicological Studies

The compound is vital in toxicological research, particularly concerning opioid overdoses. Studies have indicated that carfentanil is associated with a significant number of overdose deaths, especially when mixed with other opioids like heroin . this compound allows researchers to trace exposure levels and understand the implications of carfentanil use in human populations.

Analytical Methods

This compound is also employed in various analytical methods for detecting and quantifying carfentanil and its analogs in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The use of LC-MS has become standard for analyzing carfentanil concentrations in biological matrices such as blood and urine. This method provides high sensitivity and specificity, allowing for the detection of low concentrations typical of overdose cases . For example, a study reported detection limits as low as 0.10 ng/mL for carfentanil using LC-MS techniques .

Screening Kits Development

The development of screening kits incorporating this compound has enhanced the ability to identify novel synthetic opioids quickly. These kits utilize liquid chromatography coupled with time-of-flight mass spectrometry to screen for multiple fentanyl analogs simultaneously . The ability to detect these compounds in clinical samples has proven invaluable during the opioid crisis.

Case Studies

Several case studies highlight the application of this compound in real-world scenarios, particularly concerning overdose incidents.

Overdose Death Investigations

A notable case involved a 34-year-old male who experienced respiratory failure after suspected recreational use of a substance containing carfentanil . The application of advanced analytical techniques enabled clinicians to confirm exposure levels and manage treatment effectively, showcasing the importance of accurate detection methods using isotopically labeled compounds like this compound.

Epidemiological Studies

Epidemiological analyses have demonstrated a strong correlation between the availability of carfentanil and rising overdose death rates across various states . Research utilizing statistical models revealed that even minor reductions in carfentanil availability were associated with significant decreases in overdose fatalities, underscoring its impact on public health.

Data Tables

Mechanism of Action

Carfentanil-13C6 (CRM) exerts its effects by binding to mu-opioid receptors in the central nervous system. As a competitive agonist, it activates these receptors, leading to analgesic effects and sedation. The binding of this compound to mu-opioid receptors inhibits the release of neurotransmitters, resulting in reduced pain perception and increased sedation . The molecular targets and pathways involved include G-protein-coupled receptors and downstream signaling pathways that modulate synaptic transmission .

Comparison with Similar Compounds

Carfentanil-13C6 is compared below with structurally and functionally related compounds, including isotopically labeled opioids and fentanyl analogs.

Structural and Isotopic Comparisons

Key Structural Differences :

- This compound features a tetramethylcyclopropyl group attached to the piperidine ring, absent in fentanyl analogs. This modification enhances lipid solubility and blood-brain barrier penetration, contributing to its extreme potency .

- Fentanyl-13C6 lacks the 4-carbomethoxy group present in carfentanil, resulting in lower receptor-binding affinity .

Pharmacological and Analytical Comparisons

Mechanistic Insights :

- Carfentanil’s μ-opioid receptor affinity is ~30-fold higher than fentanyl due to its bulky hydrophobic substituents, which stabilize receptor-ligand interactions .

- Isotopic labeling (13C) in both compounds improves analytical specificity by eliminating interference from non-labeled metabolites during MS analysis .

Forensic and Clinical Relevance

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying Carfentanil-13C6 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) paired with isotopic dilution is the gold standard. Key steps include:

- Sample Preparation : Use protein precipitation or solid-phase extraction to reduce matrix interference.

- Calibration Curves : Prepare using serial dilutions of this compound spiked into blank matrices (e.g., plasma, urine).

- Internal Standardization : Apply isotopic dilution to correct for extraction efficiency and ion suppression .

- Validation : Assess accuracy (±15% deviation), precision (<15% CV), and limit of quantification (LOQ) per FDA guidelines .

Q. How is this compound synthesized and characterized for use as an internal standard?

- Methodological Answer :

- Synthesis : Carbon-13 labeling is achieved via multi-step organic synthesis using -enriched precursors.

- Characterization : Confirm structure via -NMR and high-resolution MS. Isotopic purity (>99% ) is validated using isotopic abundance analysis .

- Purity Assessment : Use GC-MS or HPLC to confirm absence of unlabeled contaminants (<0.1%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantitative data when using this compound across different mass spectrometry platforms?

- Methodological Answer : Discrepancies often arise from variations in ionization efficiency or collision energy. Mitigation strategies include:

- Cross-Platform Calibration : Compare instrument-specific response factors using shared calibration standards.

- Matrix-Matched Validation : Use biological matrices from the same source to control for ion suppression/enhancement.

- Parameter Optimization : Adjust declustering potential and collision energy to maximize signal-to-noise ratios .

Q. What methodological considerations are critical for integrating this compound into multi-analyte panels while minimizing ion suppression?

- Methodological Answer :

- Chromatographic Separation : Optimize gradient elution to resolve this compound from co-eluting compounds.

- Mobile Phase Additives : Use 0.1% formic acid to enhance ionization in positive ESI mode.

- Ion Suppression Testing : Inject post-column infused this compound to map matrix effects across the chromatogram .

Q. How does isotopic impurity in this compound affect pharmacokinetic modeling, and what validation protocols are required?

- Methodological Answer : Even minor isotopic impurities (e.g., variants) can skew quantification.

- Validation Steps :

- Spike-and-Recovery : Assess recovery rates (85–115%) in target matrices.

- Cross-Reactant Analysis : Test for interference from metabolites or structurally similar opioids.

- Long-Term Stability : Store standards at -80°C and validate stability over 6 months .

Q. What experimental designs are optimal for evaluating this compound’s stability in novel biological matrices (e.g., cerebrospinal fluid)?

- Methodological Answer :

- Stability Testing : Conduct freeze-thaw cycles (3 cycles), short-term (24h, room temperature), and long-term (30 days, -80°C) stability assays.

- Matrix-Specific Optimization : Adjust extraction protocols (e.g., phospholipid removal for CSF).

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions .

Methodological Best Practices

- Literature Review : Use SciFinder or Reaxys to identify peer-reviewed protocols for isotopically labeled opioids .

- Data Contradiction Analysis : Apply root-cause analysis frameworks (e.g., Ishikawa diagrams) to trace discrepancies to instrumental, procedural, or matrix-related factors .

- Ethical Compliance : Adhere to institutional guidelines for handling controlled substances and biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.